

Toxicological Profile of Vinclozolin M2 in Mammals: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	VinclozolinM2-2204	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Vinclozolin M2, a primary and highly active metabolite of the dicarboximide fungicide Vinclozolin. The focus is on its effects in mammalian systems, detailing its mechanism of action, quantitative toxicological data, and the experimental protocols used for its assessment.

Executive Summary

Vinclozolin is an endocrine disruptor, and its toxicity is primarily mediated by its metabolites, M1 and M2.[1] Of these, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is the more potent antagonist of the androgen receptor (AR).[2][3] This antagonism is the principal mechanism driving the observed reproductive and developmental toxicities in mammals.[1] M2 competitively inhibits the binding of androgens to the AR, thereby preventing the expression of androgen-dependent genes.[4] Beyond its anti-androgenic effects, M2 has been shown to interact with other steroid hormone receptors, including the progesterone receptor (PR), and may be involved in other toxicity pathways such as the Nrf2-Nf-kb pathway, leading to effects in non-reproductive organs like the lungs.[5][6]

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for Vinclozolin and its metabolites, with a focus on M2 where data is available. It is important to note that much of the formal toxicological testing has been performed on the parent compound, Vinclozolin.



Table 1: Acute and Chronic Toxicity of Vinclozolin

Parameter	Species	Value	Reference
Acute Oral LD50	Rat	> 10,000 mg/kg	[7]
Guinea Pig	~ 8,000 mg/kg	[7]	
Dermal LD50	Rat	> 2,000 mg/kg	[7]
Inhalation LC50 (4h)	Rat	> 29 mg/L	[7]
Short-term Dietary NOEL	Rat	2.8 mg/kg bw/day	[8]
Chronic Toxicity (2- year feeding)	Rat	Changes in body weight and blood chemistry at ~25 mg/kg/day	[7]
Dog	Chronic effects at ≥ 2.5 mg/kg/day	[7]	

Table 2: Receptor Binding Affinity and In Vitro Potency



Compound	Receptor	Parameter	Value (µM)	Reference
Vinclozolin	Androgen Receptor	Ki	> 700	[2]
M1	Androgen Receptor	Ki	92	[2]
M2	Androgen Receptor	Ki	9.7	[2]
Vinclozolin	Androgen Receptor	IC50	0.1	[9]
M1	Progesterone Receptor	Ki	400	[10]
M2	Progesterone Receptor	Ki	60	[10]

Table 3: In Vivo Anti-Androgenic Effects of Vinclozolin

Effect	Species	Dose	Experimental Details	Reference
Inhibition of Morphological Sex Differentiation	Rat	100 mg/kg/day	Gestational Day 14 to Postnatal Day 3	[2]
Reduced Ventral Prostate Weight	Rat	≥ 6.25 mg/kg/day	Gestational Day 14 to Postnatal Day 3	[11][12]
Induction of Permanent Nipples in Males	Rat	≥ 3.125 mg/kg/day	Gestational Day 14 to Postnatal Day 3	[11][12]

Mechanism of Action and Signaling Pathways



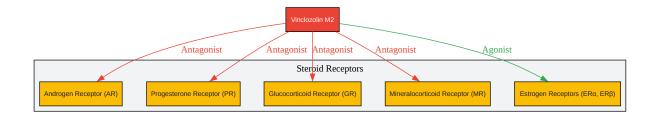
The primary mechanism of action for Vinclozolin M2 is the competitive antagonism of the androgen receptor.

Androgen Receptor Antagonism

Caption: Vinclozolin M2 competitively inhibits testosterone binding to the androgen receptor.

Interaction with Other Steroid Receptors

Vinclozolin and its metabolites have been shown to interact with other steroid receptors, suggesting a broader endocrine-disrupting profile. M2 acts as an antagonist for the progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.[5] It has also been reported to have agonistic effects on estrogen receptors (ERα and ERβ).[5]



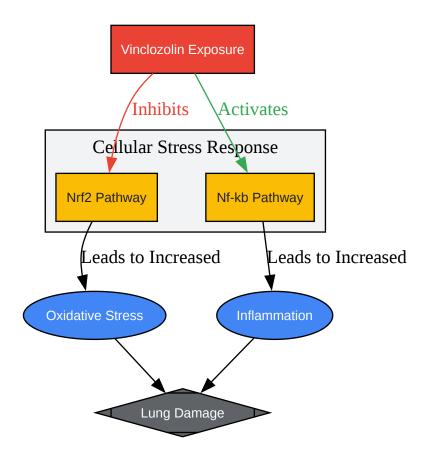
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Caption: Multi-receptor interactions of Vinclozolin M2.

Nrf2-Nf-kb Pathway

In addition to its endocrine-disrupting activities, Vinclozolin exposure has been linked to lung damage through the modulation of the Nrf2-Nf-kb signaling pathway.[6][13] This suggests a mechanism for toxicity in non-reproductive organs involving oxidative stress and inflammation.





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Caption: Vinclozolin-induced lung damage via the Nrf2-Nf-kb pathway.

Key Experimental Protocols In Vitro Androgen Receptor Competitive Binding Assay

This assay is used to determine the ability of a test compound to compete with a known androgen for binding to the AR.

Objective: To determine the binding affinity (Ki) of Vinclozolin M2 for the androgen receptor.

Methodology:

- Receptor Source: Cytosol from the ventral prostate of castrated male Sprague-Dawley rats.
- Radioligand: [3H]R1881 (a synthetic androgen).
- Procedure:



- Aliquots of the prostatic cytosol are incubated with a fixed concentration of [3H]R1881 and varying concentrations of the test compound (Vinclozolin M2).
- Incubation is typically carried out at 0-4°C for 18-24 hours.
- To determine non-specific binding, parallel incubations are performed in the presence of a large excess of unlabeled R1881.
- Separation: Bound and free radioligand are separated by treating the incubation mixture with dextran-coated charcoal, followed by centrifugation.
- Quantification: The radioactivity in the supernatant (bound ligand) is measured by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.



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Caption: Workflow for an in vitro androgen receptor competitive binding assay.

Hershberger Bioassay

The Hershberger bioassay is an in vivo screening tool to identify substances with androgenic or anti-androgenic activity.[14][15]

Objective: To assess the anti-androgenic effects of Vinclozolin M2 in a whole-animal model.

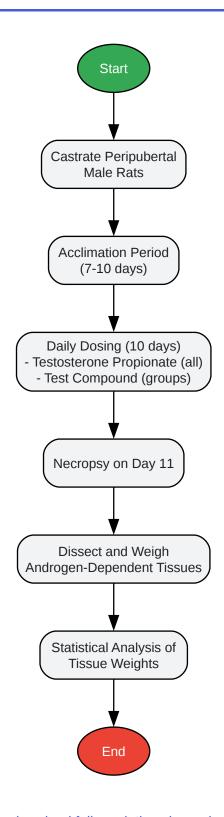
Methodology:

- Animals: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.
- Acclimation: Animals are allowed to recover from surgery for 7-10 days.



- Dosing:
 - Animals are treated for 10 consecutive days.
 - For anti-androgenicity testing, all animals receive a daily maintenance dose of testosterone propionate (TP) via subcutaneous injection.
 - Test groups receive the test compound (Vinclozolin M2) via oral gavage or subcutaneous injection at various dose levels.
 - A positive control group receives a known anti-androgen (e.g., flutamide).
- Necropsy: On day 11, approximately 24 hours after the last dose, animals are euthanized.
- Tissue Collection: Five androgen-dependent tissues are carefully dissected and weighed:
 - Ventral prostate (VP)
 - Seminal vesicles with coagulating glands (SVCG)
 - Levator ani-bulbocavernosus muscle (LABC)
 - Glans penis (GP)
 - Cowper's glands (COW)
- Data Analysis: The weights of the androgen-dependent tissues in the test groups are compared to the TP-only control group. A statistically significant decrease in the weight of at least two of the five tissues is indicative of anti-androgenic activity.





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Caption: Workflow of the Hershberger bioassay for anti-androgenicity.

Conclusion



The toxicological profile of Vinclozolin M2 is dominated by its potent anti-androgenic activity, which is significantly greater than that of the parent compound. This activity is the primary driver of the observed adverse effects on male reproductive development and function. Furthermore, the interaction of M2 with other steroid hormone receptors and its potential to induce oxidative stress and inflammation in non-reproductive tissues highlight a complex toxicological profile that warrants careful consideration in risk assessment. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of the hazards posed by Vinclozolin and its metabolites.

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